Complanatuside
Overview
Description
Complanatuside is a flavonoid found in the traditional Chinese medicine Semen Astragali Complanati . It has been reported to have anti-inflammatory and anticancer activities . It is rapidly metabolized in vivo, with its metabolites—rhamnocitrin—being the main existent form in rat plasma after oral administration .
Synthesis Analysis
Complanatuside is comprised of a rhamnocitrin and two glucoses at C-3 and C-40, respectively . The metabolic and pharmacokinetic studies on complanatuside were carried out using the UHPLC-Q-TOF/MS method .Molecular Structure Analysis
The molecular weight of Complanatuside is 624.54 . It is comprised of a rhamnocitrin and two glucoses at C-3 and C-40, respectively .Chemical Reactions Analysis
Up to 34 metabolites of complanatuside were observed, including processes of demethylation, hydroxylation, glucuronidation, sulfonation, and dehydration . The results indicated glucuronidation and sulfonation as major metabolic pathways of complanatuside in vivo .Physical And Chemical Properties Analysis
The molecular weight of Complanatuside is 624.54 . It is a light yellow to yellow solid . It should be stored at -20°C in powder form .Scientific Research Applications
1. Pharmacokinetic Studies
- Summary of Application: Complanatuside, a quality marker of a Chinese materia medicatonic, Semen Astragali Complanati, was studied for its metabolic and pharmacokinetic properties .
- Methods of Application: The UHPLC-Q-TOF/MS method was applied to identify the metabolites of complanatuside in rat plasma, bile, stool, and urine after oral administration at the dosage of 72 mg/kg .
- Results: Up to 34 metabolites were observed, including processes of demethylation, hydroxylation, glucuronidation, sulfonation, and dehydration. The results indicated glucuronidation and sulfonation as major metabolic pathways of complanatuside in vivo .
2. Alleviation of Inflammatory Cell Damage
- Summary of Application: Complanatuside was studied for its potential protective effect on cytokine-induced inflammatory damage in skin keratinocytes .
- Methods of Application: The inhibitory effect of complanatuside on inflammation and its underlying mechanisms were explored in skin epithelial HaCaT cells treated with inflammatory cytokines .
- Results: Complanatuside alleviated the effects of the cytokine combination on HaCaT cells. It down-regulated pyroptosis related to NLRP3, GSDMD, and ASC, and reduced the levels of iNOS, COX-2, and ROS .
3. Anti-Aging Agent
- Summary of Application: Complanatuside, also known as CA, was suggested as a potential anti-aging agent .
- Methods of Application: The pharmacological mechanism and development for pharmaceutical applications of CA were researched .
- Results: The results suggest that CA is a potential anti-aging agent worth further research for its pharmacological mechanism and development for pharmaceutical applications .
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-39-12-6-13(31)17-14(7-12)41-25(26(20(17)34)44-28-24(38)22(36)19(33)16(9-30)43-28)10-2-4-11(5-3-10)40-27-23(37)21(35)18(32)15(8-29)42-27/h2-7,15-16,18-19,21-24,27-33,35-38H,8-9H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPKUPKKMALLKG-QDYVESOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151307 | |
Record name | Complanatuside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Complanatuside | |
CAS RN |
116183-66-5 | |
Record name | Complanatuside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116183-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Complanatuside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116183665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Complanatuside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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